2-(2-bromobenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
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Overview
Description
2-(2-bromobenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique chemical properties . This compound, in particular, has garnered interest for its potential therapeutic applications and its role in scientific research.
Mechanism of Action
Target of Action
The primary target of this compound, also known as CCG-194530, is the voltage-gated sodium channel subtype NaV1.7 . This channel plays a crucial role in the transmission of pain signals in the peripheral nervous system .
Mode of Action
The compound interacts with the NaV1.7 channel, potentially inhibiting its function . This interaction can lead to a decrease in the transmission of pain signals, thereby potentially providing analgesic effects .
Biochemical Pathways
The compound’s interaction with the NaV1.7 channel can affect multiple signaling pathways. Studies have suggested a connection between NaV1.7 and proteins involved in pathways such as PKA and EGF/EGFR-ERK1/2 . The functional activity of NaV1.7 appears to elevate the expression levels of MACC1 and NHE-1, which are controlled by p38 MAPK activity, HGF/c-MET signaling, and c-Jun activity . This cascade potentially enhances the secretion of extracellular matrix proteases, such as MMPs, which play critical roles in cell migration and invasion activities .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of the NaV1.7 channel, leading to potential analgesic effects . Additionally, the compound’s influence on various signaling pathways could impact cell migration and invasion activities .
Preparation Methods
The synthesis of 2-(2-bromobenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide involves several key steps. One common method includes the condensation reaction of a thiophene derivative with a bromobenzamide precursor under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(2-bromobenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar compounds include other thiophene derivatives, such as benzo[b]thiophene-2-carboxamide and benzofuran-2-carboxamide . Compared to these compounds, 2-(2-bromobenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide may exhibit unique properties due to the presence of the bromobenzamido group, which can influence its reactivity and biological activity .
Properties
IUPAC Name |
2-[(2-bromobenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2S/c1-18-15(21)13-10-6-4-8-12(10)22-16(13)19-14(20)9-5-2-3-7-11(9)17/h2-3,5,7H,4,6,8H2,1H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVASSJBFZRECMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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